N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide is a synthetic organic compound with a complex structure that includes a tetrahydroquinoline moiety and a dimethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline intermediate, which can be synthesized through a Pictet-Spengler reaction. This involves the condensation of an appropriate aldehyde with an amine in the presence of an acid catalyst.
The next step involves the alkylation of the tetrahydroquinoline intermediate with a suitable alkyl halide to introduce the ethyl group. This is followed by the coupling of the alkylated tetrahydroquinoline with 2,6-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups on the benzamide can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The tetrahydroquinoline moiety can mimic the structure of neurotransmitters, allowing it to bind to and modulate the activity of certain receptors in the brain. The exact pathways involved would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide can be compared to other compounds with similar structures, such as:
Quinoline derivatives: These compounds share the quinoline core and have been extensively studied for their biological activities.
Benzamide derivatives: These compounds are known for their diverse pharmacological properties.
The uniqueness of this compound lies in the combination of the tetrahydroquinoline and dimethoxybenzamide moieties, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-24-14-6-7-17-15-16(10-11-18(17)24)12-13-23-22(25)21-19(26-2)8-5-9-20(21)27-3/h5,8-11,15H,4,6-7,12-14H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMFVOQQDUSLDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.